6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Description
The compound 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, which shares structural homology with purine bases, enabling interactions with biological targets such as kinases and growth factor receptors . These derivatives are pharmacologically significant due to their anticancer activity, often acting as glycogen synthase kinase (GSK), cyclin-dependent kinase (CDK), and epidermal growth factor receptor (EGFR) inhibitors . The target compound features:
Properties
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-8-6-12(7-9-13)16(25)11-27-19-22-17-15(18(26)23-19)10-21-24(17)14-4-2-1-3-5-14/h1-10H,11H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKCAGQJNLGYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-273170 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, condensation, and cyclization. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of WAY-273170 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce WAY-273170 in bulk quantities while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
WAY-273170 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: Involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway.
Scientific Research Applications
WAY-273170 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cell biology research to investigate the role of Myt1 kinase in cell cycle regulation.
Medicine: Explored as a potential therapeutic agent in cancer research due to its ability to inhibit cell division.
Industry: Utilized in the development of new chemical processes and products, particularly in the pharmaceutical industry
Mechanism of Action
WAY-273170 exerts its effects by inhibiting Myt1 kinase, an enzyme that phosphorylates and inhibits cyclin-dependent kinase 1 (CDK1). By inhibiting Myt1 kinase, WAY-273170 prevents the phosphorylation of CDK1, leading to the activation of CDK1 and progression of the cell cycle from the G2 phase to the M phase. This mechanism is crucial in regulating cell division and has significant implications in cancer research, where uncontrolled cell division is a hallmark of cancer .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues are compared based on substitution patterns, molecular properties, and antitumor activity (Table 1).
Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
*Molecular weight calculated based on formula from .
Key Findings
Substitution at Position 5 Enhances Activity: Compound 10e (IC50 = 11 µM against MCF-7) demonstrates that 5-substituted aromatic groups (e.g., 4-nitrobenzylideneamino) significantly enhance antitumor activity compared to 5-phenyl derivatives (e.g., 8a–e, IC50 >20 µM) . The nitro group’s electron-withdrawing nature likely improves binding affinity .
Role of Position 6 Modifications: The target compound’s 6-sulfanyl group with a 4-chlorophenyl-oxoethyl chain may influence lipophilicity and target engagement. HS38 (6-propanamide-thio) and HS43 (6-hydroxyethyl-thio) highlight the tolerance for diverse substituents at position 6, though their bioactivity remains uncharacterized in the provided evidence .
However, substitution patterns differ: lapatinib includes a 3-chloro-4-fluorophenyl group, while the target compound uses a 4-chlorophenyl-oxoethyl chain .
Impact of Electronic and Lipophilic Properties :
- 10e ’s nitro group increases polarity and electron-deficient character, favoring interactions with hydrophobic kinase pockets. In contrast, the target compound’s 4-chlorophenyl group is less electron-withdrawing, which may reduce potency .
- Derivatives with azomethine spacers (e.g., 10a–e ) outperform those with direct phenyl linkages (e.g., 8a–e ), emphasizing the importance of flexible binding motifs .
Biological Activity
6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl substituent and a sulfanyl group. This unique arrangement is believed to contribute to its biological efficacy.
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents. Notably, compounds within this class have shown promising results in inhibiting various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. For instance, the derivative 5i demonstrated potent inhibitory effects on tumor growth in MCF-7 breast cancer cells, inducing apoptosis and inhibiting cell migration and cycle progression .
- Molecular Docking Studies : These studies suggest that the binding affinity of the compound to kinase domains is critical for its anticancer activity. The structural similarity to ATP allows it to effectively compete with natural substrates in kinase-mediated pathways .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:
- Cyclin-dependent Kinases (CDKs) : Derivatives of pyrazolo[3,4-d]pyrimidines have shown significant inhibition of CDK1 and CDK2, which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Case Studies
Several case studies have been documented regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
-
Study on MCF-7 Cells :
- Objective : To evaluate the anticancer potential of 6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl derivatives.
- Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- : This suggests potential use as a therapeutic agent in breast cancer treatment.
-
In Vivo Studies :
- Objective : To assess the efficacy of the compound in animal models.
- Findings : Tumor growth was markedly inhibited in treated groups compared to controls, indicating strong anticancer properties.
- : These results support further clinical development.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
